2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an indole-ethylacetamide side chain. The structural design combines a thiazole ring (known for its role in medicinal chemistry, e.g., penicillin analogs ) with methoxy-substituted aromatic systems, which are often linked to enhanced solubility and receptor binding. The indole moiety, a common pharmacophore in bioactive molecules, may contribute to interactions with serotoninergic or kinase-related targets.
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-29-19-5-6-20-16(12-19)8-10-27(20)11-9-25-23(28)14-18-15-32-24(26-18)17-4-7-21(30-2)22(13-17)31-3/h4-8,10,12-13,15H,9,11,14H2,1-3H3,(H,25,28) |
InChI Key |
SDMOWQMUEJABLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. The final step involves coupling the thiazole and indole intermediates through an acetamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can bind to DNA and proteins, affecting their function. The methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on structural features, substituent effects, and reported activities.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The 3,4-dichlorophenyl group in ’s compound enhances antimicrobial activity, likely due to increased lipophilicity and membrane penetration . In contrast, the target compound’s 3,4-dimethoxyphenyl group (electron-donating) may improve solubility but reduce metabolic stability.
- Heterocyclic Diversity : Thiazole (target compound) and oxadiazole () cores exhibit distinct binding modes. For example, thiazole derivatives often mimic penicillin’s thiazolidine ring, while oxadiazoles are associated with anti-inflammatory effects .
The target compound’s methoxy groups may induce planarization, altering π-π stacking interactions.
Synthetic Routes :
- The target compound likely employs carbodiimide-mediated coupling (as in ) or click chemistry (as in ) for acetamide and triazole formation, respectively.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a thiazole ring and an indole moiety, which are known to contribute to various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The thiazole moiety enhances cytotoxicity against various cancer cell lines. This compound has shown significant activity against breast cancer cells with IC50 values less than 1 µg/mL, indicating its potential as an antitumor agent .
- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. It has been observed to inhibit cell proliferation effectively.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in certain cancer types, thereby preventing further cellular division and growth .
Antitumor Efficacy
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | 1.61 | Apoptosis induction |
| MCF-7 | 1.98 | Cell cycle arrest |
These findings suggest that the compound is particularly effective against human epidermoid carcinoma (A-431) and breast cancer (MCF-7) cell lines.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with varying doses exhibited significant tumor regression compared to control groups, further supporting its antitumor properties.
Pharmacological Properties
The pharmacological profile of the compound includes:
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could enhance its therapeutic efficacy in cancer treatment by reducing tumor-associated inflammation .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound has shown synergistic effects that enhance overall cytotoxicity against resistant cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
